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These application notes provide a comprehensive guide to utilizing flow cytometry for the
analysis of the CD47-SIRPa immune checkpoint pathway. The protocols detailed below are
designed to enable researchers to accurately quantify cell surface expression of CD47 and
SIRPa and to functionally assess the efficacy of therapeutic agents that block this critical "don't
eat me" signal.[1][2][3]

Introduction to CD47-SIRPa Blockade

The interaction between CD47, a protein ubiquitously expressed on the surface of cells, and its
receptor, Signal-Regulatory Protein Alpha (SIRPa), found primarily on myeloid cells like
macrophages, acts as a crucial innate immune checkpoint.[1][4][5] This binding initiates a
signaling cascade that inhibits phagocytosis, effectively sending a "don't eat me" signal to the
immune system.[1][2][3] Many cancer cells exploit this mechanism by overexpressing CD47 to
evade immune surveillance.[4][5][6] Therapeutic strategies aimed at blocking the CD47-SIRPa
interaction are a promising area of cancer immunotherapy, with the goal of enabling
macrophages to recognize and eliminate tumor cells.[3][5] Flow cytometry is an indispensable
tool for research and development in this field, allowing for precise measurement of protein
expression and functional assessment of blocking agents.[7][8][9]

Key Applications
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e Quantification of CD47 and SIRPa Expression: Determine the expression levels of CD47 on
tumor cells and SIRPa on myeloid cells.

» Confirmation of Target Engagement: Verify that therapeutic antibodies or small molecules are
binding to CD47 or SIRPa on the cell surface.

» Functional Assessment of Blockade: Measure the ability of a blocking agent to disrupt the
CD47-SIRPa interaction and promote phagocytosis of cancer cells by macrophages.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from flow cytometry analysis
in the context of CD47-SIRPa blockade studies.

Table 1. CD47 Expression on Various Cell Types

CDA47 Expression Percentage of
Cell Type Reference
Level (MFI) CDA47+ Cells
Human AML Blasts 16.8 (Range: 2-
. >95% [8]
(Median) 693.63)
Human Solid Tumor ~3.3-fold higher than
. >90% [7]
Cells normal tissue
Normal Human )
High >95% [8]
Lymphocytes
Human Red Blood )
High >99%

Cells

MFI: Median Fluorescence Intensity

Table 2: Recommended Antibodies for Flow Cytometry
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Experimental Protocols

Protocol 1: Quantification of Cell Surface CD47 and
SIRPa Expression

This protocol describes the staining of cells for the analysis of CD47 or SIRPa expression by
flow cytometry.

Materials:

» Single-cell suspension of tumor cells or myeloid cells
e Phosphate-Buffered Saline (PBS)

o FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)

e Fluorochrome-conjugated anti-human CD47 antibody (e.g., clone B6H12 or 2D3) or anti-
human SIRPa antibody (e.g., clone 1H9)

e Fluorochrome-conjugated isotype control antibody
o Flow cytometry tubes

o Centrifuge

e Flow cytometer

Procedure:

o Cell Preparation: Prepare a single-cell suspension of your target cells. Count the cells and
adjust the concentration to 1 x 10”7 cells/mL in cold FACS buffer.

 Aliquot Cells: Aliquot 100 pL of the cell suspension (1 x 1076 cells) into flow cytometry tubes.
e Antibody Staining:

o To the "stain" tube, add the recommended amount of fluorochrome-conjugated anti-CD47
or anti-SIRPa antibody (e.g., 0.5-1 pg).
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o To the "isotype control" tube, add the same amount of the corresponding fluorochrome-
conjugated isotype control antibody.

 Incubation: Gently vortex the tubes and incubate for 30 minutes at 4°C in the dark.

e Washing: Add 2 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes
at 4°C.

o Resuspension: Discard the supernatant and resuspend the cell pellet in 300-500 pL of cold
FACS buffer.

o Data Acquisition: Analyze the samples on a flow cytometer. Collect a sufficient number of
events (e.g., 10,000-50,000) for the population of interest.

o Data Analysis:
o Gate on the live, single-cell population using forward and side scatter properties.

o Compare the fluorescence intensity of the stained sample to the isotype control to
determine the percentage of positive cells and the Median Fluorescence Intensity (MFI).

Protocol 2: In Vitro Phagocytosis Assay

This protocol assesses the ability of a CD47-SIRPa blocking agent to enhance the
phagocytosis of cancer cells by macrophages.

Materials:

o Target cancer cells

o Macrophage cell line or primary macrophages (e.g., bone marrow-derived macrophages)
o Cell labeling dye (e.g., CFSE or other fluorescent cell tracker)

o Complete cell culture medium

e CD47-SIRPa blocking antibody

* |sotype control antibody
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e Fluorochrome-conjugated antibody against a macrophage-specific marker (e.g., anti-human
CD14 or anti-mouse F4/80)

o FACS Buffer

e 96-well culture plate
e Flow cytometer
Procedure:

o Target Cell Labeling:

o

Resuspend target cancer cells at 1 x 10”6 cells/mL in serum-free medium.

[¢]

Add the cell labeling dye (e.g., CFSE to a final concentration of 1 uM) and incubate for 15
minutes at 37°C.

[¢]

Quench the staining reaction by adding 5 volumes of complete medium.

o

Wash the cells twice with complete medium and resuspend at a known concentration.

o Macrophage Plating: Plate macrophages in a 96-well plate at a density that will result in an
appropriate effector-to-target (E:T) ratio (e.g., 1:2 or 1:4). Allow them to adhere.

e Co-culture and Treatment:
o Add the labeled target cells to the wells containing the macrophages.

o Immediately add the CD47-SIRPa blocking antibody or the isotype control to the
respective wells at the desired concentration.

e Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator to allow for
phagocytosis.

e Cell Harvesting:

o Gently wash the wells with PBS to remove non-phagocytosed target cells.
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o Detach the adherent macrophages using a non-enzymatic cell dissociation solution.

e Macrophage Staining:
o Transfer the harvested cells to flow cytometry tubes.

o Stain the cells with a fluorochrome-conjugated antibody against a macrophage marker (in
a different color than the target cell label) for 30 minutes at 4°C.

e Washing and Resuspension: Wash the cells with FACS buffer and resuspend for flow
cytometry analysis.

» Data Acquisition and Analysis:
o Acquire the samples on a flow cytometer.
o Gate on the macrophage population based on the macrophage-specific marker.

o Within the macrophage gate, quantify the percentage of cells that are also positive for the
target cell label (e.g., CFSE). This double-positive population represents macrophages
that have phagocytosed the target cells.

o Compare the percentage of phagocytosis in the presence of the blocking antibody to the
isotype control. An increase in the percentage of double-positive cells indicates successful
blockade of the CD47-SIRPa pathway.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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blockade]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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